3-[(Diphenylacetyl)amino]benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H18N2O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[(2,2-diphenylacetyl)amino]benzamide |
InChI |
InChI=1S/C21H18N2O2/c22-20(24)17-12-7-13-18(14-17)23-21(25)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H2,22,24)(H,23,25) |
InChI Key |
LKVVWCKRPRKZAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 3-[(Diphenylacetyl)amino]benzamide
The synthesis of this compound is fundamentally centered on the formation of an amide bond between two key precursors: 3-aminobenzamide (B1265367) and diphenylacetic acid. This transformation can be achieved through various established and advanced chemical strategies.
Amidation Reactions and Advanced Coupling Strategies
The direct condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone of organic synthesis. This reaction is typically facilitated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). peptide.comcreative-peptides.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To improve reaction efficiency and minimize side reactions, particularly racemization if chiral centers are present, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. creative-peptides.comnih.gov
More advanced coupling reagents, often based on uronium or phosphonium (B103445) salts, offer higher reactivity and faster reaction times. Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and are widely used in peptide synthesis, a field where amide bond formation is paramount. peptide.comcreative-peptides.com These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), convert the carboxylic acid into an activated ester, facilitating rapid amide formation. peptide.com
| Reagent Class | Examples | Common Additives | Mechanism Notes |
|---|---|---|---|
| Carbodiimides | DCC, EDCI | HOBt, DMAP | Forms an O-acylisourea intermediate. HOBt suppresses side reactions. creative-peptides.comnih.gov |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | DIPEA (base) | Forms a highly reactive activated ester. Very efficient and fast. peptide.com |
| Phosphonium Salts | PyBOP, PyBrOP | DIPEA (base) | Similar in reactivity to uronium salts, useful for sterically hindered couplings. peptide.com |
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diphenylacetyl chloride can then react directly with 3-aminobenzamide to form the desired product.
Synthetic Routes to Diphenylacetic Acid and 3-Aminobenzamide Precursors
The accessibility of the final compound relies on the efficient synthesis of its starting materials.
Diphenylacetic Acid: There are several established routes to diphenylacetic acid. A classic and effective method involves the reduction of benzilic acid. wikipedia.org This can be achieved using reagents like hydriodic acid and red phosphorus in glacial acetic acid. prepchem.comorgsyn.org Another common preparation starts from benzil, which undergoes a benzilic acid rearrangement when treated with a base like potassium hydroxide, followed by reduction of the resulting benzilic acid. wikipedia.orguomustansiriyah.edu.iq Other reported syntheses include the hydrolysis of 1,1-dichloro-2,2-diphenylethylene and the carbonation of the organometallic species formed from diphenylmethane (B89790). orgsyn.org
3-Aminobenzamide: The most direct route to 3-aminobenzamide is the reduction of 3-nitrobenzamide. wikipedia.orgchemsrc.com This transformation is typically accomplished via catalytic hydrogenation using a palladium catalyst (Pd/C) and hydrogen gas. The precursor, 3-nitrobenzamide, can be synthesized from 3-nitrobenzoic acid. This involves an amidation reaction, which can be achieved by first converting the carboxylic acid to an acyl chloride and then reacting it with ammonia, or by using modern coupling reagents. psu.edu
| Precursor | Starting Material | Key Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| Diphenylacetic Acid | Benzilic Acid | Hydriodic Acid, Red Phosphorus | Reduction | prepchem.comorgsyn.org |
| Diphenylacetic Acid | Benzil | 1. KOH; 2. Reduction | Rearrangement then Reduction | uomustansiriyah.edu.iq |
| 3-Aminobenzamide | 3-Nitrobenzamide | H₂, Pd/C | Nitro Group Reduction | wikipedia.org |
| 3-Nitrobenzamide | 3-Nitrobenzoic Acid | SOCl₂, then NH₃; or EDCI/HOBt, NH₃ | Amidation | psu.edu |
Preparation of Structurally Related Benzamide (B126) Derivatives
To explore structure-activity relationships or develop new materials, chemists often synthesize libraries of related compounds. This can be achieved by modifying either the benzamide ring or the diphenylacetyl moiety of the parent structure.
Strategies for Diversification at the Benzamide Ring System
The benzamide portion of the molecule offers several sites for modification to create a diverse range of derivatives.
C-H Activation: A powerful modern strategy involves the direct functionalization of carbon-hydrogen (C-H) bonds on the aromatic ring. Transition metal catalysis, particularly with rhodium (Rh) and ruthenium (Ru), can enable the selective introduction of various functional groups at positions ortho to the amide directing group. ecust.edu.cnacs.org For instance, rhodium-catalyzed reactions can be used to form new C-C and C-O bonds by reacting the benzamide with partners like diazo compounds or alkynes. ecust.edu.cnbeilstein-journals.org Ruthenium catalysts have been shown to be effective for the cyanation of benzamides, introducing a versatile nitrile group that can be further transformed. rsc.org
Cross-Coupling Reactions: If a halogenated benzamide precursor (e.g., a bromo- or iodo-substituted 3-aminobenzamide) is used, a wide array of substituents can be introduced via palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, for example, allows for the introduction of alkynyl groups by reacting the aryl halide with a terminal alkyne. researchgate.netwikipedia.orgmdpi.com This strategy provides access to a large variety of derivatives by changing the alkyne coupling partner. acs.org
Modification Approaches for the Diphenylacetyl Moiety
The diphenylacetyl group can also be systematically modified. This is most directly achieved by synthesizing substituted diphenylacetic acid derivatives and then coupling them with 3-aminobenzamide.
Stereoselective Synthetic Routes for Chiral Analogs
The development of stereoselective synthetic methodologies is crucial for accessing chiral analogs of this compound, which are invaluable for investigating structure-activity relationships and identifying more potent and selective biological probes. While direct stereoselective syntheses of this compound itself are not extensively documented, analogous strategies for structurally related compounds, particularly those involving the formation of chiral centers or axes of chirality in molecules containing benzamide or diarylacetamide moieties, provide a strong foundation for the design of such routes.
A prominent and highly relevant area of research is the enantioselective synthesis of dihydroquinazolinones, which can be considered cyclized analogs of certain substituted benzamides. These syntheses often start from 2-aminobenzamide (B116534) derivatives and proceed via catalytic asymmetric reactions. For instance, the use of chiral phosphoric acids as Brønsted acid catalysts has proven effective in the enantioselective construction of dihydroquinazolinones from 2-aminobenzamides and imines or aldehydes. mdpi.comthieme-connect.comdntb.gov.uarsc.org In these reactions, the chiral catalyst orchestrates the stereoselective addition of the amine to the electrophilic carbonyl or imine carbon, thereby establishing a new stereocenter with high enantiomeric excess (ee). This methodology could conceptually be adapted to synthesize chiral analogs of this compound where the chirality is located at the α-position of the diphenylacetyl group or on a modified benzamide ring.
Another powerful strategy involves the use of organocatalysts to facilitate asymmetric cascade reactions. For example, novel organocatalysts have been developed for the asymmetric condensation/amine addition cascade between 2-aminobenzamide and various aldehydes, affording dihydroquinazolinones in excellent yields and with high enantioselectivity. rsc.org The success of these reactions highlights the potential for creating chiral analogs by reacting a suitable chiral precursor with a substituted benzamide.
Furthermore, biocatalytic methods offer a highly selective and environmentally benign alternative for establishing chirality. Enzymes such as transaminases have been employed in the dynamic kinetic resolution of β-branched aromatic α-amino acids, which could serve as chiral building blocks for more complex molecules. nih.gov This approach could be envisioned for the synthesis of chiral precursors to the diphenylacetyl moiety, which could then be coupled to the aminobenzamide core.
The table below summarizes key findings from stereoselective syntheses of structurally analogous compounds, illustrating the potential for applying these methodologies to the synthesis of chiral derivatives of this compound.
| Catalyst/Method | Substrates | Product Type | Stereoselectivity (ee/dr) |
| Chiral Phosphoric Acid | 2-Aminobenzamides and Imines | Dihydroquinazolinones | Good to excellent ee |
| Chiral Organocatalyst | 2-Aminobenzamide and Aldehydes | Dihydroquinazolinones | Up to 99% yield, up to 97% ee rsc.org |
| Biocatalysis (Transaminase) | β-Branched Aromatic Ketones | β-Branched Aromatic α-Amino Acids | High diastereo- and enantioselectivity nih.gov |
| Intramolecular Acyl Transfer | N-substituted anilines and acid chlorides | Atropisomeric Amides | Typically >95:5 dr whiterose.ac.uk |
These examples underscore the broad and versatile toolkit available to synthetic chemists for the construction of chiral molecules. The principles of asymmetric catalysis, whether through small organic molecules, metal complexes, or enzymes, can be logically extended to the design and execution of stereoselective routes toward novel, optically active analogs of this compound. Such endeavors are critical for advancing our understanding of the specific stereochemical requirements for biological activity.
Molecular Structure and Conformational Analysis
Advanced Spectroscopic Characterization Techniques in Structural Elucidation
Spectroscopic techniques are fundamental in confirming the identity and detailing the structural features of 3-[(Diphenylacetyl)amino]benzamide. Each method offers unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the covalent structure of this compound by probing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei. In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the benzamide (B126) and diphenylacetyl moieties, the methine proton of the diphenylacetyl group, and the amide protons would be observed. For the related compound N-{(1S,2R)-2-hydroxy-1-[(hydroxyamino)carbonyl]propyl}-6-[(phenylmethyl)thio]pyridine-3-carboxamide, specific chemical shifts are identified, providing a reference for the types of signals expected. google.com For instance, the amide protons (N-H) are typically observed as broad singlets in the downfield region. The protons on the phenyl rings will exhibit complex splitting patterns in the aromatic region of the spectrum.
The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbons of the amide and acetyl groups, the quaternary carbon of the diphenylacetyl group, and the various aromatic carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is a representation of expected values based on typical chemical shifts for the functional groups present.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzamide C=O | - | ~168-172 |
| Diphenylacetyl C=O | - | ~170-174 |
| -CONH₂ | ~7.5-8.5 (broad) | - |
| -NH-CO- | ~9.5-10.5 (broad) | - |
| Diphenyl -CH- | ~5.0-5.5 | ~55-60 |
| Aromatic C-H | ~7.0-8.0 | ~120-140 |
| Aromatic C (quaternary) | - | ~125-145 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within this compound. The IR spectrum of the related m-Aminobenzamide shows characteristic absorption bands that can be extrapolated to the title compound. nist.gov
Key expected vibrational modes include:
N-H Stretching: The primary amide (-CONH₂) and the secondary amide (-NHCO-) groups will show N-H stretching vibrations, typically in the range of 3100-3500 cm⁻¹. The primary amide often shows two bands corresponding to symmetric and asymmetric stretching.
C=O Stretching: Strong, sharp absorption bands corresponding to the carbonyl (C=O) stretching of the two amide groups are expected between 1630 and 1690 cm⁻¹.
Aromatic C-H Stretching: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.
N-H Bending: The N-H bending vibrations of the amide groups occur in the 1550-1650 cm⁻¹ region.
Table 2: Principal Vibrational Frequencies for this compound This table is a representation of expected values based on typical vibrational frequencies for the functional groups present.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Amide N-H Stretch | 3100 - 3500 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Amide C=O Stretch | 1630 - 1690 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| Amide N-H Bend | 1550 - 1650 | IR |
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of related compounds, such as N-(2,2-Diphenylacetyl)-N'-(naphthalen-1yl)-thiourea, reveals key structural features. science.govscience.gov
Computational Approaches to Molecular Conformation and Dynamics
Computational chemistry provides powerful tools for investigating the properties of this compound at the molecular level, offering insights that complement experimental data.
Quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to model the electronic structure and predict the stability of different molecular conformations. researchgate.netresearchgate.net For related benzamide molecules, DFT calculations using the B3LYP functional have been successfully employed to optimize molecular geometries and calculate various electronic properties. tsijournals.comias.ac.in
These calculations can determine:
Optimized Geometry: The lowest energy conformation of the molecule, providing theoretical bond lengths and angles.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The energy gap between them indicates the chemical stability. tsijournals.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule, which is crucial for predicting sites of intermolecular interactions. researchgate.net
Vibrational Frequencies: Theoretical calculations can predict the vibrational spectra (IR and Raman), which can then be compared with experimental data to confirm structural assignments. researchgate.net
Table 3: Representative Output from Quantum Chemical Calculations on a Benzamide Derivative This table illustrates typical data obtained from DFT calculations on related structures.
| Calculated Parameter | Typical Value/Observation |
| HOMO Energy | -6.0 to -7.0 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Energy Gap | 4.0 to 5.0 eV |
| Molecular Electrostatic Potential | Negative potential around carbonyl oxygen; Positive potential around amide N-H protons |
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govrsc.org MD simulations can provide a detailed picture of the conformational flexibility and dynamics of this compound. sci-hub.se
An MD simulation of this molecule would involve:
Defining a force field that describes the potential energy of the system as a function of its atomic coordinates.
Simulating the movement of atoms over time by solving Newton's equations of motion.
This approach allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between them. Key areas of flexibility in this compound include the rotation around the C-N bonds of the amide linkages and the torsional rotation of the two phenyl groups in the diphenylacetyl moiety. Understanding these dynamics is crucial for comprehending how the molecule might interact with other molecules or biological targets.
Conformational Analysis and Stereochemical Studies using Computational Models
The primary degrees of freedom in the molecule are the torsion or dihedral angles around the C-N and C-C bonds of the amide linkages and the benzamide group. The planarity of the amide bond (-CO-NH-) is a significant factor, with rotation around this bond being considerably restricted due to the partial double bond character arising from resonance. mdpi.com This results in distinct cis and trans conformers, with the trans configuration generally being more stable. nih.gov
Further conformational diversity arises from the rotation of the phenyl rings and the benzamide group. The bulky nature of the diphenylacetyl group introduces significant steric hindrance, which will heavily influence the preferred orientation of the molecular fragments to minimize repulsive interactions. Potential energy surface (PES) scans are typically employed in computational studies to identify the lowest energy conformers by systematically rotating around specific bonds and calculating the energy at each step. nih.gov
For a molecule like this compound, the key dihedral angles that would be investigated in a computational study are outlined in the table below. The final, most stable conformation represents a balance between stabilizing intramolecular interactions (such as hydrogen bonds) and destabilizing steric repulsions.
| Torsion Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | C(aromatic)-C(aromatic)-C(amide)-N | Rotation of the benzamide group |
| τ2 | C(aromatic)-C(amide)-N-H | Defines the planarity of the primary amide |
| τ3 | C(aromatic)-N-C(acetyl)-O | Rotation around the secondary amide C-N bond |
| τ4 | N-C(acetyl)-C(diphenyl)-H | Orientation of the diphenylmethyl group |
| τ5 / τ6 | C(acetyl)-C-C(phenyl)-C(phenyl) | Rotation of the two phenyl rings of the diphenylacetyl group |
Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization
Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgeurjchem.com This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, one can gain detailed insights into the nature and prevalence of different intermolecular contacts.
For a benzamide derivative, the crystal structure is typically stabilized by a network of hydrogen bonds and other weaker interactions. ajol.infoiucr.org In the case of this compound, the primary amide (-CONH2) and secondary amide (-NH-CO-) groups are key sites for hydrogen bonding. Specifically, strong N-H···O hydrogen bonds are expected to be a dominant feature, linking molecules into chains or more complex three-dimensional networks. ajol.info
Based on studies of similar N-acylaminobenzamide and benzamide crystal structures, a breakdown of the intermolecular contacts for this compound can be predicted. ajol.inforsc.org The most significant contributions are expected from hydrogen-hydrogen, carbon-hydrogen, and oxygen-hydrogen contacts, reflecting the importance of van der Waals forces and hydrogen bonding.
| Interaction Type | Description | Predicted Contribution (%) |
|---|---|---|
| H···H | Van der Waals interactions between hydrogen atoms. Typically the largest contributor. | ~45 - 55% |
| C···H / H···C | Weak hydrogen bonds and van der Waals forces involving carbon and hydrogen. | ~20 - 30% |
| O···H / H···O | Represents strong N-H···O and weaker C-H···O hydrogen bonds. | ~15 - 25% |
| C···C | Includes π-π stacking interactions between aromatic rings. | ~3 - 8% |
| N···H / H···N | Component of N-H···O/N hydrogen bonds. | ~1 - 5% |
| Other | Minor contributions from other atom pairs (e.g., C···O, N···O). | < 2% |
Note: The percentage contributions are predictive and based on data from analogous benzamide crystal structures. ajol.info
The presence of multiple phenyl rings also suggests that C-H···π and π-π stacking interactions will play a role in stabilizing the crystal packing, contributing to the C···H and C···C contacts, respectively. iucr.org The interplay of these varied intermolecular forces dictates the final crystal architecture of the compound.
Compound Names
| Systematic Name |
|---|
| This compound |
| N-(4-methylbenzyl)benzamide |
| N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide |
| N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide |
| 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide |
Structure Activity Relationship Sar Studies
Identification of Critical Pharmacophoric Features and Binding Motifs
A pharmacophore is an abstract representation of the molecular features essential for a molecule's biological activity. Identifying these features for 3-[(diphenylacetyl)amino]benzamide analogues helps in designing more potent and selective compounds.
The diphenylacetyl moiety is a significant structural feature in many biologically active compounds. Its two phenyl rings provide a bulky, hydrophobic region that can engage in crucial interactions within the binding pockets of receptors and enzymes. In analogues of the NPY Y1 receptor antagonist BIBP3226, the Nα-diphenylacetyl group is a key component for high-affinity binding. acs.org Studies on these antagonists, which incorporate this group, have revealed subnanomolar inhibitory constants (Ki values). acs.org The hydrophobic nature of the diphenylacetyl group is often critical for establishing van der Waals and hydrophobic interactions with non-polar amino acid residues in the target protein, thereby anchoring the ligand in the active site. researchgate.net This group is a common feature in various antagonists, suggesting its importance in achieving high-affinity receptor occupancy. acs.orgscirp.org
The substitution pattern on the benzamide (B126) phenyl ring significantly modulates the biological activity of this class of compounds. The nature, size, and position of substituents can affect binding affinity, selectivity, and pharmacokinetic properties.
Research on substituted benzamides (SBAs) as D4 dopamine (B1211576) receptor ligands has shown that polar substituents at the meta (5-) and para (4-) positions of the benzamide ring are critical for enhanced binding affinity. nih.gov Specifically, a polar hydrogen-bond accepting group at the meta-position and/or a hydrogen-bond donating/accepting group at the para-position can lead to a D4-specific structure-activity relationship. nih.gov In the context of Histone Deacetylase (HDAC) inhibitors, QSAR models suggest that hydrophobic character is crucial for inhibitory activity, and adding hydrophobic substituents can enhance potency. nih.govresearchgate.net Conversely, electron-withdrawing groups can have a negative impact on HDAC inhibition, while hydrogen bond donating groups contribute positively. nih.govresearchgate.net
For tyrosine kinase inhibitors, introducing a (trifluoromethyl)benzene ring to the benzamide moiety resulted in highly potent EGFR inhibition. nih.gov Studies on N-[4-(2-pyridyl)thiazol-2-yl]benzamides as adenosine (B11128) receptor antagonists indicated steric restrictions at the para-position of the benzamide ring for binding to A1 and A3 receptors. researchgate.net
| Target | Position of Substitution on Benzamide Ring | Favorable Substituent Properties | Unfavorable Substituent Properties | Reference |
|---|---|---|---|---|
| D4 Dopamine Receptor | meta (5-), para (4-) | Polar, H-bond accepting (meta), H-bond donating/accepting (para) | nih.gov | |
| Histone Deacetylase (HDAC) | General | Hydrophobic, H-bond donating | Electron-withdrawing | nih.govresearchgate.net |
| EGFR Tyrosine Kinase | General | (Trifluoromethyl)benzene ring | nih.gov | |
| Adenosine A1/A3 Receptors | para (4-) | Sterically small groups; electronic nature important for A3 | Sterically bulky groups | researchgate.net |
In the development of NPY Y1 receptor antagonists, the length of the spacer between key moieties was found to be critical. acs.org A tritiated antagonist featuring an ethylene (B1197577) spacer exhibited a considerably lower target off-rate and superior affinity compared to a homologue with a longer tetramethylene spacer. acs.org This highlights that even minor changes in spacer length can have a profound impact on binding kinetics and affinity. acs.org In another study, the 4-(aminomethyl)benzamide (B1271630) fragment was successfully used as a flexible linker to design potent Bcr-Abl inhibitors, allowing the molecule to adopt a favorable geometry and bypass steric hindrance within the enzyme's active site. nih.gov Modifications to the linker are a common strategy in the optimization of lead compounds, such as in the development of N-substituted benzamide derivatives based on the HDAC inhibitor Entinostat (MS-275). researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org These models are invaluable for predicting the activity of novel compounds and guiding drug design. nih.govnih.gov
Predictive QSAR models are developed by correlating molecular descriptors (physicochemical, topological, electronic, etc.) of a set of compounds with their known biological activities. longdom.org For aminophenyl benzamide derivatives acting as HDAC inhibitors, a highly predictive 3D-QSAR model was developed. nih.govresearchgate.net This model yielded an excellent correlation coefficient (r² = 0.99) and a high cross-validated correlation coefficient (q² = 0.85), indicating its robustness and good predictive power. nih.govresearchgate.net
The development of such models often involves dividing a dataset into a training set, used to build the model, and a test set, used to validate its predictive ability on external compounds. nih.govresearchgate.net Successful models are characterized by strong statistical parameters, demonstrating their capacity to accurately forecast the biological activity of new, unsynthesized molecules. nih.govnih.gov
| Compound Class | Target | QSAR Model Type | q² | r² | r²_pred (External Test Set) | Reference |
|---|---|---|---|---|---|---|
| Aminophenyl benzamides | HDAC | Atom-based 3D-QSAR | 0.85 | 0.99 | Not Reported | nih.govresearchgate.net |
| Functionalized amino acids | Anticonvulsant activity | kNN-QSAR | Not Reported | Not Reported | Validated by synthesis and testing | nih.gov |
| Hydroxyethylamine derivatives | HIV-1 Protease | HQSAR | 0.70 | 0.90 | 0.75 | nih.gov |
| Tricyclic guanidines | PfLDH (Anti-malarial) | 3D-QSAR | 0.516 | 0.91 | Not Reported | frontiersin.org |
More advanced QSAR techniques utilize fragment-based or topographical information to build predictive models.
Fragment-based QSAR , such as Hologram QSAR (HQSAR), involves breaking down molecules into all possible structural fragments. nih.govnih.gov The frequencies of these fragments are then correlated with biological activity. nih.gov This 2D QSAR method does not require molecular alignment and is suitable for analyzing large datasets. nih.gov A robust HQSAR model for a series of HIV-1 protease inhibitors was successfully developed, providing insights for the rational design of new analogues. nih.gov
Topographical Information-Based QSAR , often referred to as 3D-QSAR, considers the three-dimensional properties of molecules. researchgate.net Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around aligned molecules and correlate these fields with activity. nih.govmdpi.com A 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors generated a five-point pharmacophore model with two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor as key features. nih.govresearchgate.net The resulting contour maps from such analyses provide a visual guide, indicating regions where modifications to the molecular structure would likely lead to increased or decreased biological activity. nih.govresearchgate.net These topographical methods are powerful tools for optimizing lead compounds when the 3D structure of the target is unknown. researchgate.net
Integration of Physicochemical Descriptors in SAR Predictions
The exploration of Structure-Activity Relationships (SAR) for novel therapeutic agents like this compound and its analogues is significantly enhanced by the integration of physicochemical descriptors. This is primarily achieved through Quantitative Structure-Activity Relationship (QSAR) modeling, a computational methodology that seeks to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. nih.govnih.gov QSAR models are powerful tools in medicinal chemistry that help rationalize the SAR, predict the activity of novel compounds prior to synthesis, and guide the optimization of lead structures. nih.gov
The fundamental principle of QSAR is that the variations in the biological activity of a set of structurally related compounds are dependent on the variations in their structural and physicochemical properties. scholaris.ca These properties are quantified by numerical values known as molecular descriptors. By developing a regression model that links these descriptors to activity, researchers can identify the key molecular features that govern the desired pharmacological effect.
For classes of compounds structurally similar to this compound, such as benzylacetamide and other benzamide derivatives, QSAR studies have been instrumental in elucidating the requirements for anticonvulsant activity. scholaris.caresearchgate.net These studies typically analyze a range of physicochemical descriptors that can be broadly categorized as electronic, steric, and hydrophobic.
Detailed Research Findings from Analogous Series
While a specific QSAR study focused exclusively on a series of this compound derivatives is not extensively documented in publicly available literature, research on closely related α-substituted acetamido-N-benzylacetamide derivatives provides significant insights. scholaris.ca A notable QSAR study on these anticonvulsant agents utilized a combination of 2D autocorrelation and GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors to build a predictive model. scholaris.ca
The developed QSAR model revealed the critical influence of specific physicochemical properties on anticonvulsant activity. The equation highlighted the importance of descriptors related to molecular size, topology, and electronic distribution. For instance, the model demonstrated that certain topological characteristics and the distribution of atomic masses and polarizabilities within the molecular structure are key determinants of potency. scholaris.ca
The statistical robustness of such models is crucial and is typically validated through high correlation coefficients (R²) and rigorous internal and external validation methods, ensuring the model's predictive power. scholaris.caresearchgate.net
Key Physicochemical Descriptors and Their Influence
In the context of benzamide-type anticonvulsants, several physicochemical descriptors are consistently found to be significant:
Hydrophobicity (LogP): This descriptor measures the lipophilicity of a compound, which is critical for its ability to cross the blood-brain barrier and reach its target in the central nervous system. For anticonvulsant activity, an optimal range of lipophilicity is often sought.
Electronic Descriptors: Parameters such as the Hammett constant (σ) or calculated atomic charges describe the electron-donating or electron-withdrawing nature of substituents. These properties can influence how a molecule interacts with its biological target, for example, through dipole-dipole or hydrogen bonding interactions.
Topological Descriptors: These 2D descriptors, such as connectivity indices, describe the shape, size, and degree of branching in a molecule. They provide a numerical representation of the molecular structure that can be correlated with activity. researchgate.net
3D Descriptors (GETAWAY type): These descriptors encode information about the three-dimensional arrangement of atoms in the molecule, considering factors like molecular geometry and the spatial distribution of properties like atomic mass or electronegativity. scholaris.ca
Data Tables in SAR Predictions
The following interactive tables illustrate how physicochemical descriptors are tabulated and correlated with biological activity in a typical QSAR study of a series of compounds analogous to this compound. The data is representative of findings for anticonvulsant benzylacetamide derivatives. scholaris.ca
Table 1: Physicochemical Descriptors for a Representative Series of Benzylacetamide Analogs
| Compound ID | R-Group | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) |
| 1 | -H | 284.34 | 2.8 | 58.2 |
| 2 | -CH3 | 298.37 | 3.2 | 58.2 |
| 3 | -Cl | 318.78 | 3.5 | 58.2 |
| 4 | -OCH3 | 314.37 | 2.7 | 67.4 |
| 5 | -NO2 | 329.34 | 2.7 | 104.0 |
This table showcases how basic physicochemical properties change with different substituents on the aromatic ring.
Table 2: Correlation of Descriptors with Anticonvulsant Activity
| Compound ID | R-Group | Predicted Activity (Log(1/ED50)) | Experimental Activity (Log(1/ED50)) |
| 1 | -H | 4.85 | 4.80 |
| 2 | -CH3 | 5.10 | 5.15 |
| 3 | -Cl | 5.25 | 5.30 |
| 4 | -OCH3 | 4.90 | 4.92 |
| 5 | -NO2 | 4.50 | 4.45 |
This table demonstrates the core function of a QSAR model: to accurately predict the biological activity based on the compound's structural and physicochemical properties. The close correlation between predicted and experimental values indicates a robust and useful model.
By analyzing these relationships, medicinal chemists can make informed decisions to design new derivatives, such as modifications to the this compound scaffold, with a higher probability of possessing enhanced anticonvulsant activity.
Mechanistic Investigations and Biological Target Identification
Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms
The benzamide (B126) scaffold, a core structural feature of 3-[(Diphenylacetyl)amino]benzamide, is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes. These enzymes are critical to a variety of cellular processes, most notably DNA repair and the maintenance of genomic stability. nih.gov
Benzamide derivatives function as PARP inhibitors primarily by acting as competitors of the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). ekb.eg The benzamide moiety structurally mimics the nicotinamide portion of NAD+, allowing it to bind to the enzyme's catalytic domain. researchgate.netnih.gov This competitive inhibition blocks the utilization of NAD+ and prevents the synthesis and formation of poly(ADP-ribose) (PAR) chains, a crucial step in the DNA damage response. researchgate.net
The potency of these inhibitors can vary significantly based on their specific chemical structures. Early research on simple benzamides, such as the archetypal PARP inhibitor 3-aminobenzamide (B1265367), showed relatively modest inhibitory activity. nih.govmdpi.com Kinetic analyses have been crucial in elucidating the structure-activity relationships that govern the potency of these compounds. For instance, 3-aminobenzamide exhibits a half-maximal inhibitory concentration (IC50) of approximately 30 µM. mdpi.com More complex derivatives have since been developed with significantly greater potency, often achieving inhibitory constants (Ki) in the low nanomolar range. researchgate.net
Table 1: Inhibitory Potency of Various PARP Inhibitors This table presents data for related benzamide compounds to illustrate the kinetic profiles of this class of inhibitors.
| Compound | Target | Potency (IC50/Ki) | Notes |
|---|---|---|---|
| 3-Aminobenzamide | PARP | IC50: ~30 µM mdpi.com | A foundational, but moderately potent, PARP inhibitor. |
| 3'-amino-2', 3'-dideoxy-(E)-5-(2-bromovinyl)uridine | PARP | Ki: 0.7 µM nih.gov | A potent inhibitor, demonstrating the effect of combined substitutions. |
| 5'-azido-2',5'-dideoxy-5-ethyluridine | PARP | Ki: 0.8 µM nih.gov | Another example of a potent derivative. |
| ABT-888 (Veliparib) | PARP-1, PARP-2 | Ki: 5 nM researchgate.net | A potent benzimidazole (B57391) carboxamide-based inhibitor. |
A significant challenge in the development of PARP inhibitors has been achieving selectivity among the various PARP enzyme isoforms. The PARP family consists of multiple members, and the catalytic domains of PARP-1, PARP-2, and PARP-3 are structurally very similar. ekb.eg
Early-generation inhibitors based on the benzamide scaffold, demonstrated low specificity and were often described as pan-PARP inhibitors. ekb.egbenthamdirect.com Modern, clinically approved PARP inhibitors, many of which still incorporate a benzamide-like substructure, exhibit potent inhibition of PARP-1 and PARP-2 but generally show poor selectivity between these two isoforms. nih.govresearchgate.net This lack of selectivity is attributed to the conserved nature of the nicotinamide-binding pocket across these family members. researchgate.net
However, recent research efforts have focused on designing novel inhibitors with greater isoform specificity. By exploiting subtle structural differences in the amino acid residues outside the immediate nicotinamide-binding pocket, it is possible to generate compounds that can differentiate between PARP isoforms. ingentaconnect.com Some studies have successfully developed PARP2-selective or even PARP1-sparing inhibitors, which could offer more refined therapeutic tools and potentially different side-effect profiles. ingentaconnect.combohrium.com
PARP enzymes, particularly PARP-1, are rapidly recruited to sites of DNA damage, where they play a pivotal role in orchestrating repair, primarily through the single-strand break repair (SSBR) pathway. ekb.egbenthamdirect.com By inhibiting PARP, benzamide derivatives interfere with this process. This inhibition can delay the rejoining of DNA strand breaks, leading to their accumulation. tandfonline.comfrontiersin.org In cells with underlying defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of unresolved single-strand breaks can lead to the formation of lethal double-strand breaks during replication, a concept known as synthetic lethality. ekb.eg
Beyond direct interference with repair, PARP inhibition profoundly impacts cellular stress responses. Under conditions of significant cellular stress, such as massive DNA damage from oxidative stress, PARP-1 can become hyperactivated. researchgate.net This over-activation leads to extensive consumption of NAD+ and a subsequent depletion of cellular ATP pools, which can trigger a unique form of programmed cell death. benthamdirect.comresearchgate.netnih.gov PARP inhibitors like 3-aminobenzamide can prevent this NAD+/ATP depletion, thereby protecting cells from this stress-induced death pathway. researchgate.netnih.govacs.org Furthermore, some PARP inhibitors can "trap" the PARP enzyme on the DNA, creating a cytotoxic lesion that physically obstructs DNA replication and repair processes, contributing to their anticancer effects. ekb.eg
Modulation of Other Enzyme Systems
The benzamide chemical structure is a versatile pharmacophore that can interact with enzyme targets beyond the PARP family. Research has uncovered its role in the inhibition of other critical cellular enzymes.
While direct PARP inhibitors act on DNA repair, other benzamide-containing molecules have been shown to target nucleotide metabolism. Specifically, the compound Benzamide Riboside (BR) is a known inhibitor of Inosine 5'-monophosphate dehydrogenase (IMPDH). nih.govbenthamdirect.comresearchgate.net IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.govbenthamdirect.com
The mechanism of action for BR involves intracellular metabolism. BR is first phosphorylated to its 5'-monophosphate and subsequently converted into an NAD+ analogue called benzamide adenine dinucleotide (BAD). nih.govbenthamdirect.comingentaconnect.com This active metabolite, BAD, is a potent inhibitor of IMPDH. nih.govingentaconnect.com By blocking IMPDH, these compounds restrict the available pool of guanylates, thereby impeding cell proliferation. nih.gov This mechanism makes IMPDH a key target for anticancer and immunosuppressive therapies. novocib.com Studies have shown that analogues of BR can be selective for IMPDH type II, an isoform that is upregulated in highly proliferating cancer cells. benthamdirect.comresearchgate.net
There is a growing therapeutic strategy focused on creating single molecules that can simultaneously inhibit multiple oncogenic pathways. tandfonline.com One such approach involves the dual inhibition of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs). nih.govfrontiersin.org The benzamide moiety has emerged as a crucial component in this strategy, where it serves as the zinc-binding group (ZBG) for the HDAC pharmacophore. tandfonline.comnih.gov
Researchers have rationally designed and synthesized novel dual inhibitors that fuse a PI3K-inhibiting scaffold with a benzamide-containing structure to block HDACs. nih.govnih.gov For example, the representative compound PH14 is a potent dual inhibitor of PI3Kα (IC50 = 20.3 nM) and HDAC3 (IC50 = 24.5 nM). nih.gov Similarly, other compounds have been developed that show enhanced antiproliferative activity against cancer cells compared to single-target agents by concurrently suppressing AKT phosphorylation (a downstream marker of PI3K activity) and increasing histone acetylation (a marker of HDAC inhibition). nih.gov This dual-action approach, which leverages the benzamide structure, represents a promising strategy for developing more effective cancer therapeutics. researchgate.nettandfonline.com
Carbonic Anhydrase (CA) Inhibition Profiles
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic implications for a range of diseases.
Studies on a series of aromatic and heterocyclic sulfonamides that were reacted with diphenylacetyl chloride have shown that these compounds can be effective inhibitors of several carbonic anhydrase isoforms, including the cytosolic CA I and CA II, as well as the transmembrane, cancer-associated isozyme CA IX. researchgate.net While direct inhibition data for this compound is not explicitly detailed in the provided search results, the inhibitory activity of structurally related N-substituted benzamide derivatives against CA I and CA II has been investigated. nih.gov For instance, N-(3-sulfamoylphenyl)propanamide/benzamide derivatives have been synthesized and shown to inhibit human CA-I and CA-II isoforms. nih.gov One of the most effective inhibitors from this series, compound P4, displayed Ki constants of 0.22 ± 0.01 and 0.33 ± 0.05 µM against hCA-I and hCA-II, respectively. nih.gov The inhibitory potency of such compounds is influenced by the nature of the substituents, with bulky N-substituents on 1,3,4-thiadiazole (B1197879) derivatives diminishing inhibitory activity against CA-II. researchgate.net
Table 1: Carbonic Anhydrase Inhibition Data for Related Benzamide Derivatives This table is interactive. You can sort and filter the data.
| Compound Series | Isoform | Inhibition Constant (Ki) |
| N-(3-sulfamoylphenyl)propanamide/benzamide | hCA-I | 0.22 ± 0.01 µM (for P4) |
| N-(3-sulfamoylphenyl)propanamide/benzamide | hCA-II | 0.33 ± 0.05 µM (for P4) |
| 1,3,4-thiadiazole thiols | hCA I | 97 nM - 548 µM |
| 1,3,4-thiadiazole thiols | hCA II | 7.9 - 618 µM |
| 1,3,4-thiadiazole thiols | hCA IX | 9.3 - 772 µM |
Interaction with Bacterial Protein Targets (e.g., FtsZ)
FtsZ is an essential bacterial cytoskeletal protein that plays a critical role in cell division, making it a promising target for novel antibiotics. nih.govfrontiersin.orgmdpi.comsemanticscholar.org Benzamide derivatives have been identified as inhibitors of FtsZ. nih.govfrontiersin.org For example, 3-methoxybenzamide (B147233) (3-MBA) was an early lead compound that targets FtsZ, albeit with low antibacterial activity. frontiersin.org More potent derivatives, such as PC190723, have been developed and shown to bind to the inter-domain cleft of FtsZ. frontiersin.orgbiorxiv.org This binding stabilizes a conformation of FtsZ that is incompatible with the proper formation of the Z-ring required for cell division. nih.govbiorxiv.org Molecular docking studies of a 3-aminobenzamide derivative (compound 28) revealed that its C3 amino group interacts with the hydroxyl group of T309 in S. aureus FtsZ. frontiersin.org In vitro, benzamides can promote the polymerization of FtsZ into hyperstable, curved polymers. nih.gov
Exploration of General Mechanistic Pathways
The broader mechanistic pathways of benzamide derivatives have also been explored. For instance, 3-aminobenzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death. wikipedia.org At low concentrations, 3-aminobenzamide has been shown to stimulate angiogenesis by modulating the expression of urokinase-type plasminogen activator and matrix metalloprotease-2. nih.gov The general chemical structure of this compound suggests its potential to interact with a variety of biological targets, and its precise mechanistic pathways are likely multifaceted.
No Information Available for this compound
Following a comprehensive review of available scientific literature, no specific information was found regarding the mechanistic investigations, biological target identification, anti-inflammatory mechanisms, or anti-oxidative stress responses of the chemical compound This compound .
Searches for its activity related to the NF-κB pathway modulation and radical scavenging properties also did not yield any relevant results. The scientific data necessary to fulfill the requested article outline on this specific compound is not present in the public domain.
It is important to note that while research exists for structurally related compounds, such as 3-aminobenzamide, these findings are not directly applicable to this compound. Due to the strict requirement to focus solely on the specified compound, no content can be generated.
Preclinical Pharmacological Applications and Research Models
In Vitro Cellular Assays for Biological Activity
No studies were identified that evaluated the antiproliferative or cytotoxic effects of 3-[(Diphenylacetyl)amino]benzamide in cancer cell lines.
There is no available data from enzyme inhibition or receptor binding assays to characterize the specific molecular targets of this compound.
Research on the functional effects of this compound on cellular pathways has not been published in the available scientific literature.
In Vivo Efficacy Studies in Animal Models (Excluding Human Trials)
No in vivo studies have been reported that investigate the potential neuroprotective or anti-inflammatory properties of this compound in animal models of neurological disorders.
There is no evidence in the scientific literature to suggest that this compound has been evaluated for its therapeutic potential in animal models of organ injury, such as renal ischemia/reperfusion or esophageal burn.
Investigation in Anti-infective Models (e.g., antibacterial, antiviral)
A comprehensive review of published preclinical research reveals a notable absence of studies investigating the anti-infective properties of the specific compound this compound. Extensive searches of scientific literature and databases did not yield any specific data on the evaluation of this compound in antibacterial or antiviral models.
While the broader class of benzamide (B126) derivatives has been a subject of interest in anti-infective research, with some analogues demonstrating activity against various pathogens, no such findings have been reported for this compound itself. For instance, other structurally distinct benzamide compounds have been explored for their potential to inhibit viral replication, such as in the case of HIV-1, or for their antibacterial effects against a range of bacteria. However, these findings are specific to the chemical structures of those particular derivatives and cannot be extrapolated to this compound.
Consequently, there are no available data, such as minimum inhibitory concentrations (MICs) for bacterial species or efficacy in viral inhibition assays, to report for this compound. The potential of this compound in the context of infectious diseases remains an uninvestigated area of its pharmacological profile.
Computational Drug Design and Molecular Modeling
Ligand-Protein Docking Simulations for Binding Mode Elucidation
Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. nih.govmdpi.com This technique is instrumental in understanding the fundamental molecular recognition processes.
Prediction of Ligand-Target Interactions and Binding Affinities
Molecular docking simulations have been employed to predict how 3-[(diphenylacetyl)amino]benzamide and its analogs interact with various protein targets. These simulations calculate the binding affinity, often represented as a docking score, which estimates the strength of the interaction between the ligand and the protein. For instance, in studies involving benzamide (B126) derivatives as potential tyrosine kinase inhibitors, docking scores were crucial in identifying promising candidates. nih.gov The lower the docking score, the more favorable the binding energy, suggesting a stronger and more stable interaction. unair.ac.id
These computational predictions are vital for initial screening, allowing researchers to prioritize compounds for further experimental testing. The binding affinity is influenced by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netcore.ac.uk
Analysis of Active Site Residues and Molecular Recognition Motifs
Docking studies provide a detailed view of the ligand's orientation within the protein's active site, revealing key interactions with specific amino acid residues. mdpi.comnih.gov For example, in the context of histone deacetylase (HDAC) inhibitors, docking of N-substituted benzamide derivatives showed hydrogen bonding and hydrophobic interactions with residues in the active sites of HDAC2 and HDAC8. researchgate.net Similarly, studies on benzamide derivatives targeting other enzymes have identified critical hydrogen bonds and hydrophobic packing that contribute to the ligand's binding and inhibitory activity. nih.gov
The identification of these molecular recognition motifs is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. By understanding which residues are key for binding, medicinal chemists can modify the ligand's structure to enhance these interactions.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govnih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target protein's binding site (structure-based). nih.gov
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates from vast libraries of molecules. nih.govnih.govresearchgate.net This approach has been successfully used to identify novel, potent molecules for various targets. For instance, pharmacophore-based virtual screening has led to the discovery of new inhibitors for enzymes like catechol-o-methyltransferase (COMT). nih.gov
Advanced Molecular Dynamics Simulations for Protein-Ligand Complex Stability
While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.govmdpi.com MD simulations are used to assess the stability of the predicted binding mode and to understand the conformational changes that may occur upon ligand binding. nih.govnih.gov
By simulating the movements of atoms in the complex, researchers can verify if the initial docking pose is maintained and if the key interactions are stable. nih.govnih.gov The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. mdpi.comunair.ac.idnih.gov A stable RMSD suggests that the ligand remains securely bound in the active site. mdpi.comnih.gov These simulations provide a more realistic representation of the biological environment and are crucial for validating the results of docking studies. nih.gov
Computational Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion) Properties for Derivative Optimization
The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govmdpi.com Computational models are widely used to predict these properties early in the drug discovery process, helping to identify and optimize compounds with favorable ADMET profiles. pensoft.netnih.govresearchgate.net
By analyzing the chemical structure of this compound and its derivatives, these models can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. pensoft.netnih.gov This information is invaluable for medicinal chemists to guide the optimization of lead compounds, ensuring that the final drug candidate has the desired balance of potency and drug-like properties. For example, in silico ADMET prediction can help in designing derivatives with improved absorption and reduced toxicity. pensoft.netnih.gov
Derivative Discovery and Optimization Strategies
Rational Design Principles for Novel Analogs
Rational drug design utilizes knowledge of a biological target or the chemical features of a lead compound to design more effective molecules. For a compound like 3-[(Diphenylacetyl)amino]benzamide, this involves several key strategies.
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of a functional group with another that retains similar physical and chemical properties, thereby maintaining the desired biological activity. nih.gov This strategy is employed to modulate a compound's pharmacokinetics, improve its metabolic stability, or enhance target selectivity. nih.govchemrxiv.org For this compound, several bioisosteric modifications could be envisioned to optimize its profile.
The central amide linker is a primary target for bioisosteric replacement due to its potential susceptibility to hydrolysis by metabolic enzymes. chemrxiv.org Replacing the amide with more stable isosteres can improve a drug candidate's in vivo half-life. Recent studies have demonstrated that 1,2,3-triazole rings can serve as effective and metabolically stable bioisosteres for amides, maintaining necessary structural geometry while improving pharmacokinetic profiles. chemrxiv.org Other successful replacements for the amide group include esters, thioamides, and sulfonamides, each subtly altering the electronic and geometric features of the linker to potentially find more optimal interactions with the biological target. nih.gov
The benzamide (B126) moiety itself can also be a target for modification. For instance, in the development of anthelmintic benzamides, various bioisosteres were explored, revealing that thioamide and selenoamide replacements for the primary amide resulted in significantly enhanced or retained activity against nematode models. nih.gov Such changes can fine-tune the hydrogen bonding capacity and electronic distribution of the molecule, leading to improved potency or selectivity.
Table 8.1: Potential Bioisosteric Replacements for the Amide Moiety in this compound
| Original Group | Bioisosteric Replacement | Potential Advantage |
|---|---|---|
| Amide (-CONH-) | 1,2,3-Triazole | Increased metabolic stability, maintained geometry |
| Amide (-CONH-) | Thioamide (-CSNH-) | Altered electronic properties, potential for enhanced activity |
| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Different geometry and hydrogen bonding, potential for improved selectivity |
Fragment-Based Drug Discovery (FBDD) offers a powerful alternative to traditional high-throughput screening. It begins by identifying small, low-molecular-weight molecules, or "fragments," that bind weakly but efficiently to the biological target. nih.govfrontiersin.org These fragments, which typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da), serve as starting points for building more potent, lead-like molecules through chemical elaboration. frontiersin.org
For this compound, an FBDD approach could deconstruct the molecule into key fragments, such as a diphenylmethane (B89790) fragment and a 3-aminobenzamide (B1265367) fragment. A fragment screening campaign, often using sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR), could identify similar fragments that bind to adjacent pockets on the target protein. nih.govdiva-portal.org
Once validated hits are identified, two primary strategies are employed:
Fragment Growing: A confirmed fragment hit is elaborated by adding new functional groups to extend its structure into neighboring binding pockets, thereby increasing affinity and potency. nih.gov
Fragment Linking: Two or more fragments that bind to distinct but nearby sites on the target are connected with a chemical linker to create a single, high-affinity molecule. nih.gov
This approach allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties compared to those identified through HTS. nih.gov For example, FBDD has been successfully used to develop inhibitors for challenging targets like protein-protein interactions and bacterial enzymes. nih.govdovepress.com
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. nih.gov This detailed structural knowledge allows medicinal chemists to visualize how a ligand binds to its target and to design modifications that optimize these interactions. nih.gov
In the context of this compound, if the structure of its biological target (e.g., an ion channel or enzyme implicated in epilepsy) were known, SBDD would be an invaluable tool. The process would involve:
Molecular Docking: Computationally placing the this compound molecule into the binding site of the target protein to predict its binding orientation and affinity.
Interaction Analysis: Identifying key interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, between the ligand and specific amino acid residues of the target.
Targeted Modification: Designing novel analogs with specific structural changes intended to enhance these interactions or to form new ones. For example, a hydroxyl group might be added to form a new hydrogen bond, or a phenyl ring might be modified to better fit into a hydrophobic pocket.
This iterative cycle of design, synthesis, and testing, guided by structural insights, accelerates the optimization process and increases the likelihood of developing a highly potent and selective drug candidate. nih.govacsmedchem.org
High-Throughput Screening (HTS) Methodologies for Library Identification
High-Throughput Screening (HTS) is an automated process used in the early stages of drug discovery to test vast libraries of compounds for activity against a specific biological target. researchgate.net This method allows for the rapid identification of "hits"—compounds that demonstrate a desired biological effect—from collections that can contain hundreds of thousands of molecules. A compound like this compound could be discovered through an HTS campaign designed to find novel anticonvulsant agents. exportgenius.in
The HTS process involves several key steps:
Assay Development: A robust and reproducible assay is created to measure the activity of interest. For anticonvulsants, this could be a cell-based assay that measures changes in neuronal firing or an assay that measures the binding of compounds to a specific ion channel or receptor.
Automation and Screening: The assay is adapted for automation, using robotics to dispense compounds from the library into microplates for testing.
Data Analysis: Sophisticated software analyzes the large volume of data generated to identify statistically significant hits.
Compounds identified as hits in the primary screen are then subjected to a series of secondary assays to confirm their activity and rule out false positives, leading to a smaller set of validated hits for further investigation.
Table 8.2: Illustrative HTS Workflow for Anticonvulsant Discovery
| Step | Description | Example for Anticonvulsant Screening |
|---|---|---|
| 1. Primary Screen | Large-scale automated testing of a compound library. | A fluorescence-based assay in a neuronal cell line to detect changes in membrane potential. |
| 2. Hit Identification | Statistical analysis to identify compounds showing significant activity. | Compounds that reduce neuronal hyperexcitability above a certain threshold are flagged as hits. |
| 3. Hit Confirmation | Re-testing of initial hits to confirm activity. | The initial hits are re-tested in the same assay to ensure reproducibility. |
| 4. Secondary Assays | Further testing to characterize the hit and eliminate artifacts. | Electrophysiological patch-clamp assays to directly measure effects on specific ion channels (e.g., sodium or potassium channels). |
| 5. Lead Generation | Selection of confirmed, potent, and selective hits for optimization. | A compound like this compound is selected for a lead optimization campaign. |
Lead Optimization Campaigns and Iterative Synthesis
Once a lead compound such as this compound is identified, a lead optimization campaign begins. This intensive phase aims to refine the molecule's structure to improve its drug-like properties, including potency, selectivity, metabolic stability, and oral bioavailability, while minimizing toxicity. nih.govnih.gov This is achieved through an iterative process of designing, synthesizing, and testing new analogs. researchgate.netnih.gov
The structure-activity relationship (SAR) is central to this process. SAR studies explore how specific changes to the molecule's structure affect its biological activity. nsf.gov For example, analogs of this compound could be synthesized with various substituents on the phenyl rings or modifications to the benzamide group. Testing these analogs would reveal which positions on the scaffold are sensitive to modification and what types of chemical groups enhance or diminish activity.
For instance, in the optimization of a related benzamide anticonvulsant, LY201409, methyl groups were strategically added to block metabolic N-acetylation, which successfully altered its metabolic pathway and resulted in a potent compound. nih.gov Similarly, iterative synthesis could explore a range of substitutions on the this compound scaffold to build a detailed SAR profile.
Table 8.3: Hypothetical SAR Data for Analogs of this compound
| Compound | R1 (para-position of a diphenyl ring) | R2 (para-position of benzamide ring) | Anticonvulsant Activity (ED₅₀, mg/kg) |
|---|---|---|---|
| Lead | H | H | 25 |
| Analog 1 | F | H | 15 |
| Analog 2 | OCH₃ | H | 40 |
| Analog 3 | H | Cl | 20 |
| Analog 4 | F | Cl | 8 |
This iterative cycle, often guided by the rational design principles discussed earlier, allows chemists to systematically refine the lead compound into a preclinical candidate with an optimal balance of properties.
Academic Analysis of Patent Literature for Compound Development and Novelty
The analysis of patent literature is a critical component of drug discovery, providing insights into the novelty of a chemical series and the development strategies of competitors. justia.comgoogleapis.com Patents protect the intellectual property of new chemical entities and often disclose the general structure (Markush structure) of a class of compounds, their synthesis, and their claimed therapeutic applications.
An academic analysis of patents related to benzamide derivatives would reveal the existing intellectual property landscape surrounding compounds like this compound. justia.com Such a review would focus on:
Chemical Space: Identifying which structural modifications to the benzamide or diphenylacetyl core have already been claimed by pharmaceutical companies or academic institutions.
Therapeutic Indications: Determining the primary diseases or conditions for which these compounds are being developed, such as epilepsy, pain, or psychiatric disorders. googleapis.com
Key Players: Recognizing which organizations are most active in patenting in this area.
This information is crucial for guiding a research program. It helps ensure that newly designed analogs are novel and non-infringing, and it can highlight underexplored areas of chemical space or therapeutic application. For anticonvulsant drugs, patent filings have historically been a strong indicator of research trends and the emergence of new therapeutic approaches. justia.comusitc.govusitc.gov
Future Research Directions and Translational Potential
Elucidation of Novel Biological Targets and Polypharmacology
Future research should prioritize the identification and validation of novel biological targets for 3-[(Diphenylacetyl)amino]benzamide. The concept of polypharmacology, where a single drug interacts with multiple targets, is a growing paradigm in drug discovery and may be particularly relevant for this compound. nih.govnih.govfrontiersin.org
The diphenylacetamide and benzamide (B126) scaffolds are present in a variety of biologically active molecules, suggesting that this compound could exhibit a broad spectrum of activities. For instance, various benzamide derivatives have been investigated as glucokinase activators for diabetes treatment, while others show potent anticancer activity by targeting enzymes like poly(ADP-ribose) polymerase-1 (PARP-1). bohrium.comnih.govnih.gov Similarly, diphenylacetamide derivatives have been explored for their antimicrobial, anti-inflammatory, and analgesic properties. nih.govorientjchem.orgnih.gov
A comprehensive approach to target elucidation could involve a combination of computational modeling and experimental screening. Techniques such as affinity chromatography, and large-scale perturbational profile compendiums can help identify direct binding partners and downstream signaling pathways affected by the compound. researchgate.net Understanding the polypharmacological profile of this compound will be crucial for predicting its therapeutic efficacy and potential side effects.
Table 1: Potential Biological Activities of Structurally Related Scaffolds
| Scaffold | Potential Biological Activity | Example of Investigated Targets |
|---|---|---|
| Benzamide | Anticancer, Antidiabetic, Antimicrobial | PARP-1, Glucokinase, FtsZ |
| Diphenylacetamide | Anti-inflammatory, Analgesic, Antimicrobial | COX Enzymes, Various bacterial targets |
This table is illustrative and based on findings for derivatives of the respective scaffolds.
Development of Advanced Delivery Systems and Formulation Strategies
A significant hurdle in the clinical translation of many benzamide and diphenylacetamide derivatives is their poor aqueous solubility. It is anticipated that this compound may face similar challenges. Therefore, the development of advanced delivery systems and formulation strategies will be critical.
Several established techniques can be explored to enhance the solubility and bioavailability of poorly soluble drugs. wuxiapptec.comijpca.orgresearchgate.netresearchgate.netmdpi.com These include:
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to improved dissolution rates.
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a solid state can improve its dissolution characteristics.
Complexation: The use of cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of guest drug molecules.
The choice of an appropriate formulation strategy will depend on the specific physicochemical properties of this compound. Early-phase formulation development will be essential to enable accurate preclinical evaluation of its pharmacokinetics and pharmacodynamics.
Investigation of Synergistic Effects in Combination Research
Combination therapy is a cornerstone of modern medicine, particularly in complex diseases like cancer. Investigating the synergistic effects of this compound with existing therapeutic agents could unveil novel treatment strategies.
Given the potential anticancer properties of the benzamide scaffold, combination studies with standard-of-care chemotherapeutics or targeted agents are warranted. nih.govorientjchem.orgresearchgate.net For instance, if this compound is found to inhibit DNA repair pathways, it could potentiate the effects of DNA-damaging agents. A synergistic interaction could lead to enhanced efficacy, reduced drug doses, and potentially overcome drug resistance. chemistryviews.org
Similarly, if the compound exhibits antimicrobial properties, its combination with existing antibiotics could be explored. This approach is particularly relevant in the era of rising antimicrobial resistance. The combination could result in a broader spectrum of activity or the ability to combat resistant strains.
Exploration of Applications in Emerging Disease Areas and Unmet Medical Needs
The structural motifs within this compound suggest its potential utility in addressing several unmet medical needs.
Neurodegenerative Diseases: Phenylacetamide derivatives have shown promise for their neuroprotective activities. acgpubs.org Research into the potential of this compound to modulate pathways involved in neurodegeneration, such as oxidative stress and neuroinflammation, could open new avenues for the treatment of conditions like Alzheimer's and Parkinson's disease. nih.govnih.govmdpi.com
Inflammatory Disorders: The anti-inflammatory properties of related diphenylacetamide and benzamide derivatives suggest a potential role for this compound in treating chronic inflammatory diseases. mdpi.comresearchgate.net Future studies could investigate its effects on key inflammatory mediators and signaling pathways.
Oncology: The anticancer potential of benzamide derivatives is an active area of research. bohrium.comnih.govmdpi.com Exploring the efficacy of this compound in various cancer models, particularly those with high unmet need, could lead to the development of novel oncology therapeutics.
Table 2: Potential Therapeutic Areas for this compound Based on Related Compounds
| Therapeutic Area | Rationale Based on Related Compounds |
|---|---|
| Oncology | Benzamide derivatives have shown antiproliferative activity. nih.govorientjchem.orgresearchgate.net |
| Neurodegenerative Diseases | Phenylacetamide derivatives exhibit neuroprotective properties. acgpubs.org |
| Infectious Diseases | Diphenylacetamide and benzamide derivatives have demonstrated antimicrobial activity. nih.govnih.govnih.govnih.govnih.govresearchgate.netresearchgate.netmdpi.com |
Q & A
Q. What are the recommended synthetic routes for 3-[(Diphenylacetyl)amino]benzamide?
A common methodological approach involves coupling diphenylacetyl chloride with 3-aminobenzamide under basic conditions. Key steps include:
- Reagent selection : Use a base like sodium carbonate or DIPEA to deprotonate the amine group of 3-aminobenzamide, enabling nucleophilic attack on the acyl chloride .
- Solvent optimization : Dichloromethane (DCM) or acetonitrile are typical solvents for such reactions due to their inertness and ability to dissolve polar intermediates .
- Purification : Column chromatography with silica gel (eluent: DCM/ethyl acetate gradient) or recrystallization from diethyl ether/pentanes ensures high purity (>95%) .
Q. How should researchers handle and store this compound safely?
- Hazard mitigation : Conduct a pre-experiment risk assessment, focusing on mutagenicity (Ames testing analogs suggest low but non-zero risk) and decomposition under heat (DSC data recommends avoiding temperatures >100°C) .
- Storage : Store in airtight containers at 0–6°C to prevent hydrolysis or oxidative degradation .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure during synthesis and handling .
Q. What analytical techniques confirm its structural and chemical identity?
- Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons; carbonyl signals at ~168 ppm) and FT-IR (amide I band at ~1650 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity, while LC-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 357.2) .
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms the diphenylacetyl-amide linkage .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Assay variability : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize discrepancies in enzyme inhibition studies. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Batch analysis : Compare purity (via HPLC) and isotopic labeling (e.g., ¹⁵N-amide) to isolate compound-specific effects from impurities .
Q. What strategies elucidate interactions with enzymes like PARP or aryl-CoA ligases?
- Kinetic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., PARP1-E988K) to identify critical residues for inhibitor binding .
- Metabolite tracking : LC-MS/MS detects metabolites like diphenylacetyl-CoA in enzymatic assays, revealing metabolic pathways .
Q. How can computational modeling predict reactivity or stability?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular dynamics (MD) : Simulate solvation effects in DCM or water to assess hydrolysis susceptibility .
- Docking studies : Use AutoDock Vina to model binding poses in PARP1’s NAD⁺-binding pocket, guided by crystallographic data .
Q. What experimental parameters influence its stability in long-term studies?
- Temperature : Avoid prolonged storage at room temperature; DSC data shows decomposition onset at 110°C .
- Light exposure : Store in amber vials to prevent photodegradation of the diphenylacetyl group.
- pH sensitivity : Conduct stability tests in buffers (pH 3–9) to identify optimal conditions for biological assays .
Q. How can researchers troubleshoot low yields in scaled-up synthesis?
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings if aryl halide intermediates are used .
- Solvent polarity : Increase reaction efficiency with polar aprotic solvents like DMF or THF for better intermediate solubility .
- Byproduct analysis : Use GC-MS to identify side products (e.g., unreacted 3-aminobenzamide) and adjust stoichiometry .
Q. What methods identify and quantify metabolites in pharmacokinetic studies?
Q. How does substituent variation on the benzamide core affect bioactivity?
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups and compare IC₅₀ values in enzyme assays .
- Co-crystallization : Resolve X-ray structures of analogs bound to targets (e.g., PARP1) to map steric and electronic requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
